molecular formula C30H22Cl2N2 B040527 N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine CAS No. 113703-66-5

N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine

Cat. No. B040527
M. Wt: 481.4 g/mol
InChI Key: SQYNUFZUOMNRHQ-UHFFFAOYSA-N
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Patent
US05728801

Procedure details

A 1 L, three-necked, round-bottomed flask, equipped with an overhead stirrer, a nitrogen inlet and a reflux condenser, was charged with N,N'-diphenyl-1,4-phenylenediamine (13.0 g, 0.05 mol), 4-iodochlorobenzene (31.0 g, 0.13 mol), copper bronze powder (12.7 g, 0.20 mol), 18-crown-6 ether (2.6 g, 0.10 mol), powdered potassium carbonate (50.1 g. 0.36 mol) and 1,2-dichlorobenzene (120 mL). With a slow purge of nitrogen through the condenser, the reaction vessel was placed in an oil bath and the stirred reaction was heated at 200° C. for 20 hours. The hot reaction mixture was filtered through a bed of filtering aid, which was washed with toluene (50 mL), and the filtrate was concentrated on a rotavapor under reduced pressure. The solvent residue was further removed with a Kugelrohr apparatus to afford a dark brown viscous oil. Flash chromatography on a silica gel column (5×25 cm, 5% CH2Cl2 in hexane as eluent) afforded 9.6 g of grey-white solid. The crude product was further washed with toluene and acetone to provide 6.1 g (25%) of off-white powdered material. The polymer of this example is useful for hole transport materials in light-emitting diode devices.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=1.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+].[Cl:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][C:55]=1Cl>CCCCCC.[Cu].C(Cl)Cl>[C:15]1([N:14]([C:57]2[CH:58]=[CH:59][C:54]([Cl:53])=[CH:55][CH:56]=2)[C:11]2[CH:12]=[CH:13][C:8]([N:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:22]3[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=3)=[CH:9][CH:10]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)NC1=CC=CC=C1
Name
Quantity
31 g
Type
reactant
Smiles
IC1=CC=C(C=C1)Cl
Name
Quantity
2.6 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
50.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
120 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
12.7 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L, three-necked, round-bottomed flask, equipped with an overhead stirrer, a nitrogen inlet and a reflux condenser
CUSTOM
Type
CUSTOM
Details
With a slow purge of nitrogen through the condenser
CUSTOM
Type
CUSTOM
Details
the reaction vessel was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
the stirred reaction
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was filtered through a bed
FILTRATION
Type
FILTRATION
Details
of filtering aid, which
WASH
Type
WASH
Details
was washed with toluene (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotavapor under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solvent residue was further removed with a Kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
to afford a dark brown viscous oil

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)N(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.